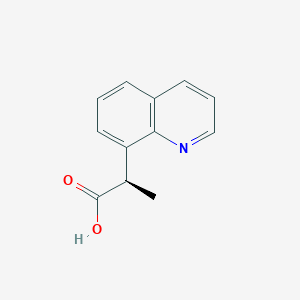

(2R)-2-Quinolin-8-ylpropanoic acid

Description

Significance of Chiral Carboxylic Acids in Chemical Research

Chiral carboxylic acids are of paramount importance in numerous areas of chemical research, particularly in the synthesis of pharmaceuticals and other bioactive molecules. The presence of a stereogenic center in these molecules, such as the alpha-carbon in α-substituted carboxylic acids, introduces chirality, which is a critical factor in molecular recognition and biological activity. Many natural products and therapeutic agents are chiral, and often only one enantiomer exhibits the desired biological effect, while the other may be inactive or even harmful.

The development of methods for the asymmetric synthesis of chiral carboxylic acids is a vibrant area of research. These methods aim to produce enantiomerically pure compounds, avoiding the need for the often inefficient process of chiral resolution from a racemic mixture. The carboxylic acid group itself is a versatile functional handle, allowing for a wide range of chemical transformations to build more complex molecular structures.

Overview of Quinoline (B57606) Derivatives as Privileged Scaffolds for Research

Quinoline, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry and materials science. nih.govnih.govnih.gov This designation stems from the fact that the quinoline nucleus is a common structural motif in a multitude of compounds exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.gov

The versatility of the quinoline scaffold lies in its synthetic accessibility and the numerous positions on the ring system that can be functionalized, allowing for the fine-tuning of its electronic and steric properties. nih.govresearchgate.net This adaptability enables chemists to design and synthesize diverse libraries of quinoline derivatives for screening in drug discovery and for the development of new materials with specific optical or electronic properties.

Rationale for Investigating (2R)-2-Quinolin-8-ylpropanoic Acid

While detailed research findings and extensive data for this compound are not widely available in the public domain, the rationale for its study can be inferred from the known properties of its constituent parts. It is a logical target for synthesis and investigation for several reasons:

As a Chiral Building Block: This compound can serve as a valuable chiral starting material or intermediate in the synthesis of more complex, enantiomerically pure molecules. The presence of both a carboxylic acid and a quinoline ring provides two distinct points for further chemical modification.

Potential Biological Activity: Given the well-documented biological activities of numerous quinoline derivatives, it is plausible that this compound itself or its derivatives could exhibit interesting pharmacological properties. The specific stereochemistry and the position of the substituent are expected to play a crucial role in any potential biological interactions.

Ligand Development: The quinoline nitrogen and the carboxylic acid group can act as coordinating sites for metal ions. Therefore, this compound could be explored as a chiral ligand in asymmetric catalysis, a field that relies heavily on the design of new and efficient chiral molecules to control the stereochemical outcome of chemical reactions.

Properties

IUPAC Name |

(2R)-2-quinolin-8-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(12(14)15)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,1H3,(H,14,15)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMYLTHSCQNJAQ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=C1N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2r 2 Quinolin 8 Ylpropanoic Acid

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to directly produce the desired (R)-enantiomer, maximizing efficiency and avoiding the loss of 50% of the material inherent in classical resolution.

Asymmetric Catalytic Hydrogenation Routes

One of the most powerful and atom-economical methods for creating stereocenters is asymmetric catalytic hydrogenation. dicp.ac.cncapes.gov.br This approach would typically involve the hydrogenation of the double bond in a prochiral precursor, such as 2-(quinolin-8-yl)propenoic acid or its corresponding ester. A transition metal catalyst, coordinated to a chiral ligand, facilitates the delivery of hydrogen to one face of the double bond preferentially, leading to an excess of one enantiomer.

Transition metal complexes of iridium and ruthenium have proven highly effective for the asymmetric hydrogenation of quinolines and related heteroaromatic compounds. dicp.ac.cnnih.gov For the synthesis of (2R)-2-Quinolin-8-ylpropanoic acid, an iridium catalyst generated from a precursor like [Ir(COD)Cl]₂ and a chiral phosphine (B1218219) ligand (e.g., a derivative of BINAP or MeO-BIPHEP) could be employed. dicp.ac.cn Similarly, ruthenium-N-heterocyclic carbene (Ru-NHC) complexes have shown excellent performance in the hydrogenation of 2-quinolones. nih.govnih.gov While the substrate is different, the underlying principle of creating a chiral center via hydrogenation is the same. The reaction is typically carried out under a hydrogen atmosphere, with the choice of solvent and pressure influencing both the reaction rate and the enantioselectivity. nih.gov

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of Quinolines

| Catalyst System | Chiral Ligand Type | Typical Substrates | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| [Ir(COD)Cl]₂ / Ligand | Chiral Phosphine (e.g., MeO-BIPHEP, P-Phos) | 2-Alkylquinolines | Up to 97% ee dicp.ac.cn |

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established strategy for asymmetric synthesis. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The steric and electronic properties of the auxiliary then direct a subsequent chemical transformation, such as alkylation, to occur on one face of the molecule, creating a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved to reveal the desired enantiomerically enriched product. williams.edu

For the synthesis of this compound, one could start with a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. This auxiliary can be acylated with an 8-quinolylacetyl halide. The resulting N-acyloxazolidinone can then be deprotonated with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) to form a chiral enolate. Subsequent alkylation of this enolate with a methyl halide would proceed with high diastereoselectivity, directed by the auxiliary. The final step involves the hydrolytic removal of the auxiliary, often using lithium hydroxide (B78521) with hydrogen peroxide, to yield the target this compound. williams.edu

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction | Cleavage Condition |

|---|---|---|

| Evans Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | LiOH/H₂O₂ williams.edu |

| Camphorsultam | Asymmetric Diels-Alder, Conjugate Additions | LiAlH₄ or Hydrolysis |

Enantioselective Reactions (e.g., C(sp³)-H Activation Strategies)

Modern synthetic chemistry has seen the rise of C-H activation as a powerful tool for molecular construction. rsc.org Enantioselective C(sp³)-H activation is a cutting-edge strategy that could be applied to this synthesis. nih.gov This approach involves the direct functionalization of a C-H bond on a methyl group, which is typically unreactive.

A potential route would start with 8-methylquinoline. A rhodium(III) catalyst, in conjunction with a chiral ligand or a chiral carboxylic acid co-catalyst, could selectively activate a C-H bond of the 8-methyl group. nih.govrsc.org The resulting organometallic intermediate could then react with a suitable electrophile to introduce the carboxyl group or a precursor. The chirality of the catalytic environment would ensure that the product is formed as a single enantiomer. This method is highly atom-economical and avoids the need for pre-functionalized starting materials. nih.gov

Stereocontrolled Functionalization of Quinoline (B57606) Ring Systems

This broader category encompasses various methods for introducing functionality to the quinoline scaffold in a stereocontrolled manner. rsc.org Besides the C-H activation mentioned above, another key strategy is the stereoselective conjugate addition to a quinoline-substituted α,β-unsaturated system.

For example, a Michael addition of a nucleophile to ethyl 2-(quinolin-8-yl)acrylate could be rendered enantioselective by using a chiral catalyst. The catalyst, often a chiral amine or a metal complex with a chiral ligand, would activate the reactants and control the facial selectivity of the addition, leading to the desired (R)-enantiomer of the corresponding propanoate ester, which can then be hydrolyzed to the target acid.

Classical and Modern Chiral Resolution Techniques

When an enantioselective synthesis is not feasible or desired, a racemic mixture of the compound can be synthesized and then the enantiomers separated.

Preparative-Scale Enantioselective Chromatography

Preparative-scale enantioselective chromatography is a powerful technique for the separation of enantiomers from a racemic mixture. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are two such methods that can be employed to isolate this compound.

In a typical preparative HPLC setup, a racemic mixture of 2-Quinolin-8-ylpropanoic acid is repeatedly injected onto a chiral stationary phase (CSP). The differential interaction of the two enantiomers with the CSP leads to their separation, allowing for the collection of the desired (R)-enantiomer. The choice of the chiral stationary phase, mobile phase composition, and flow rate are critical parameters that must be optimized to achieve high resolution and throughput. For arylcarboxylic acids, polysaccharide-based chiral stationary phases are often effective.

Ultra-Performance Convergence Chromatography (UPC²) utilizes compressed carbon dioxide as the primary mobile phase, offering advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases. This can lead to faster separations and reduced solvent consumption. Similar to HPLC, a chiral stationary phase is used to resolve the enantiomers of 2-Quinolin-8-ylpropanoic acid.

Kinetic Resolution Strategies

Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds from a racemate. This strategy relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the conversion of one enantiomer into a new product while leaving the other largely unreacted.

A chemoenzymatic approach to kinetic resolution has been demonstrated for related quinoline derivatives. nih.gov For instance, the lipase (B570770) B from Candida antarctica (CalB) has been shown to be highly effective in the kinetic resolution of 2-(quinolin-8-yl)benzylalcohols through selective acetylation. nih.gov This process yields the corresponding (S)-alcohols and (R)-esters with high enantioselectivity. nih.gov Although this example involves a structurally similar compound, the principle can be adapted for the resolution of 2-Quinolin-8-ylpropanoic acid, potentially through esterification or amidation reactions catalyzed by a suitable lipase.

Key parameters that influence the efficiency of a kinetic resolution include the choice of enzyme, solvent, temperature, and acyl donor. For the resolution of 2-(quinolin-8-yl)benzylalcohols, toluene (B28343) or cyclopentyl methyl ether at 70 °C were found to be optimal conditions, achieving high conversions and enantioselectivities. nih.gov

| Catalyst | Substrate | Product(s) | Enantiomeric Excess (ee) | Reference |

| CalB Lipase | 2-(Quinolin-8-yl)benzylalcohols | (S)-alcohols and (R)-esters | High | nih.gov |

Deracemization Processes

Deracemization is a process that converts a racemic mixture into a single, pure enantiomer, theoretically achieving a 100% yield. This is a highly desirable but often challenging transformation. One approach to deracemization is through a dynamic kinetic resolution (DKR).

Dynamic kinetic resolution combines a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the continuous conversion of the undesired enantiomer into the desired one, ultimately leading to a high yield of a single enantiomer. For quinoline-containing biaryl alcohols, a DKR has been successfully achieved using a combination of a lipase for the resolution step and a ruthenium catalyst to facilitate the atropisomerization (racemization) of the substrate. nih.gov

In a related context, an atroposelective Ir-catalyzed dynamic kinetic resolution of 2-(quinolin-8-yl)benzaldehydes has been reported. nih.govresearchgate.net This process involves a transfer hydrogenative coupling of allyl acetate, where the racemization of the substrate is facilitated by a transient Lewis acid-base interaction between the quinoline nitrogen and the aldehyde carbonyl group. nih.govresearchgate.net While this example focuses on axially chiral aldehydes, the underlying principles of DKR could potentially be applied to the deracemization of this compound, likely requiring the development of a suitable racemization catalyst for the carboxylic acid or its derivative.

Enzymatic deracemization has also been explored for other arylcarboxylic acids. mdpi.com This often involves the use of hydrolases, such as lipases or esterases, which can exhibit high stereoselectivity. mdpi.com The process might involve selective esterification or hydrolysis, coupled with a method for racemizing the unreacted enantiomer. mdpi.com

Biocatalytic Synthesis and Transformation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions.

Enzymatic Asymmetric Synthesis of Chiral Amino Acid Derivatives

While direct enzymatic synthesis of this compound is not extensively documented, the principles of enzymatic asymmetric synthesis of chiral amino acid derivatives can be applied. For instance, ene-reductases (EREDs) have been utilized for the asymmetric reduction of α,β-unsaturated carboxylic acids to produce chiral carboxylic acids. nih.gov A Prozomix ERED was identified that could reduce a variety of aromatic and aliphatic acrylic acids with excellent enantioselectivity. nih.gov This suggests that a biocatalytic route to this compound could be envisioned starting from a suitable unsaturated precursor.

Another relevant enzymatic transformation is the asymmetric decarboxylation of aryl malonates. An aryl malonate decarboxylase (AMDase) has been used for the asymmetric synthesis of several (R)-propionic acids from the corresponding dibenzyl malonates. nih.gov This method could potentially be adapted for the synthesis of the target compound.

Biocatalyst Development for Specific Transformations

The development of novel biocatalysts through directed evolution and protein engineering is a key area of research for expanding the scope of biocatalysis. For example, an engineered P450BM3 enzyme was developed for the asymmetric aerobic mono-oxidation of dihydrosilanes to chiral silanols, demonstrating the power of this approach to create catalysts for new-to-nature reactions. nih.gov

For the synthesis of this compound, a biocatalyst could be specifically developed. This might involve screening existing enzyme libraries (e.g., lipases, esterases, dehydrogenases) for activity towards a suitable precursor. If a native enzyme shows some activity but lacks the desired selectivity or efficiency, directed evolution could be employed to improve its properties. This iterative process of generating mutant libraries and screening for improved variants can lead to highly optimized biocatalysts for specific transformations. nih.gov

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysts to create efficient and selective reaction cascades. A chemoenzymatic approach to this compound could involve a chemical synthesis to create a key intermediate, followed by an enzymatic step to introduce the desired chirality.

For example, a chemical synthesis could be used to prepare a racemic or prochiral precursor of 2-Quinolin-8-ylpropanoic acid. This precursor could then be subjected to an enzymatic resolution or an asymmetric transformation as described in the sections above. The chemoenzymatic dynamic kinetic resolution of 2-(quinolin-8-yl)benzylalcohols, which combines a lipase and a ruthenium catalyst, is a prime example of such a pathway. nih.gov

Derivatization and Analog Synthesis of this compound

Modification of the Quinoline Moiety

The quinoline ring system is a versatile scaffold that allows for a variety of chemical modifications. nih.govnih.gov These modifications can influence the electronic properties, lipophilicity, and steric bulk of the molecule, which in turn can affect its binding affinity to biological targets.

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. evitachem.com For instance, nitration or halogenation can be directed to specific positions on the benzene (B151609) portion of the quinoline ring, depending on the reaction conditions and the directing effects of existing substituents.

Building Block-Based Synthesis: An alternative to modifying the pre-formed quinoline ring is the synthesis of analogs from functionalized building blocks. Classical quinoline syntheses, such as the Skraup or Friedländer synthesis, can be employed using substituted anilines or 2-aminobenzaldehydes to introduce desired substituents onto the heterocyclic core from the outset. evitachem.com

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, can be utilized to introduce aryl, heteroaryl, or amino groups at specific positions of a pre-functionalized (e.g., halogenated) quinoline ring.

A summary of potential modifications to the quinoline moiety is presented in the table below.

| Modification Type | Reagents and Conditions | Potential Substituents |

| Nitration | HNO₃/H₂SO₄ | -NO₂ |

| Halogenation | NBS, NCS, or elemental halogens with a Lewis acid | -Br, -Cl, -I |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | -C(O)R |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl groups |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | -NR¹R² |

Functionalization of the Propanoic Acid Side Chain

The propanoic acid side chain offers a rich site for chemical manipulation, primarily through reactions involving the carboxylic acid group. These modifications can alter the compound's acidity, polarity, and ability to form hydrogen bonds.

Amide Formation: The carboxyl group can be readily converted to a wide range of amides by coupling with various primary and secondary amines. This is typically achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or via the formation of an intermediate acyl chloride or azide. evitachem.comnih.gov

Esterification: Esterification of the carboxylic acid can be performed to modulate the compound's lipophilicity and pharmacokinetic properties. Simple esters (e.g., methyl, ethyl) can be prepared by reaction with the corresponding alcohol under acidic conditions.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then serve as a handle for further functionalization, such as etherification or oxidation to an aldehyde.

Hydrazide and Heterocycle Formation: The carboxylic acid can be converted to a methyl ester, which can then react with hydrazine (B178648) to form the corresponding propanehydrazide. nih.gov This hydrazide is a versatile intermediate for the synthesis of various five-membered heterocycles, such as oxadiazoles (B1248032) and thiosemicarbazides. nih.gov For instance, treatment of the propanehydrazide with triethyl orthoformate can yield a 1,3,4-oxadiazole (B1194373) derivative. nih.gov

The table below details common functionalizations of the propanoic acid side chain.

| Derivative Type | Synthetic Approach | Key Reagents |

| Amides | Amine coupling | EDCI, DCC, HATU |

| Esters | Fischer esterification | Alcohol, Acid catalyst |

| Primary Alcohols | Carboxylic acid reduction | LiAlH₄, BH₃·THF |

| Hydrazides | Esterification followed by hydrazinolysis | 1. ROH, H⁺ 2. N₂H₄ |

| 1,3,4-Oxadiazoles | Cyclization of hydrazide | Triethyl orthoformate |

Regioselective Substitution Patterns and Their Control

Controlling the position of new substituents on the quinoline ring is crucial for a systematic exploration of the SAR. The inherent electronic properties of the quinoline system, along with the influence of existing substituents, govern the regioselectivity of chemical reactions.

The nitrogen atom in the quinoline ring deactivates the heterocyclic ring towards electrophilic attack, while activating it towards nucleophilic substitution. Conversely, the benzene ring is more susceptible to electrophilic substitution. The directing effects of the fused benzene ring generally favor substitution at positions 5 and 8. However, the presence of the propanoic acid side chain at the 8-position will sterically and electronically influence the regioselectivity of further substitutions.

In the case of related quinoline systems, such as quinolin-2-one, reactions with electrophiles like acrylic acid derivatives have been shown to proceed with high regioselectivity, leading to N-substitution. nih.gov This selectivity is attributed to the ambident nucleophilic character of the quinolin-2-one tautomeric system. nih.gov For other quinoline derivatives, regioselective synthesis has been achieved by careful choice of reagents and reaction conditions. For example, 2-styryl quinolines have been synthesized regioselectively from 2-methyl-quinoline. nih.gov

For this compound, achieving regioselective substitution on the quinoline ring would likely involve a multi-step synthetic sequence. This could entail the introduction of directing groups, protection of certain positions, and the use of specific catalysts to favor the formation of the desired regioisomer.

Advanced Analytical and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of (2R)-2-Quinolin-8-ylpropanoic acid in solution. tsijournals.com By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed constitutional map of the molecule can be assembled.

One-dimensional (1D) NMR provides initial information about the different chemical environments of the protons and carbons in the molecule. rsc.orgdocbrown.info The ¹H NMR spectrum reveals the number of distinct proton types and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms. docbrown.infodocbrown.info

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. emerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It would confirm the connectivity within the propanoic acid fragment (between the CH and CH₃ groups) and reveal adjacent protons on the quinoline (B57606) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly with the carbon atoms to which they are attached. sdsu.eduhmdb.ca It provides a clear and unambiguous map of all C-H bonds in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| Carboxyl (COOH) | ~11-12 (broad s) | ~175-180 | CH, CH₃ → COOH |

| Methine (CH) | ~4.0-4.5 (q) | ~45-50 | CH → COOH, CH₃, C8, C7 |

| Methyl (CH₃) | ~1.6-1.8 (d) | ~18-22 | CH₃ → CH, COOH |

| Quinoline H2 | ~8.9-9.1 (dd) | ~150-152 | H2 → C3, C4, C8a |

| Quinoline H3 | ~7.4-7.6 (dd) | ~121-123 | H3 → C2, C4, C4a |

| Quinoline H4 | ~8.1-8.3 (dd) | ~136-138 | H4 → C2, C3, C4a, C5 |

| Quinoline H5 | ~7.7-7.9 (d) | ~128-130 | H5 → C4, C6, C7, C8a |

| Quinoline H6 | ~7.5-7.7 (t) | ~126-128 | H6 → C5, C7, C8 |

| Quinoline H7 | ~7.9-8.1 (d) | ~129-131 | H7 → C5, C6, C8, C8a |

| Quinoline C4a | - | ~128-130 | H3, H4, H5 → C4a |

| Quinoline C8 | - | ~138-140 | CH, H6, H7 → C8 |

| Quinoline C8a | - | ~147-149 | H2, H5, H7 → C8a |

Note: Predicted values are based on data for quinoline and propanoic acid derivatives. docbrown.infodocbrown.infonih.govchemicalbook.comresearchgate.net s=singlet, d=doublet, t=triplet, q=quartet, dd=doublet of doublets.

NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide insights into the spatial arrangement and preferred conformation of the molecule. nih.gov By measuring the transfer of nuclear spin polarization between protons that are close in space, regardless of their bonding connectivity, NOE experiments can help determine the relative orientation of the propanoic acid side chain with respect to the planar quinoline ring system.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of the compound and to gain structural information from its fragmentation pattern. nih.gov High-resolution mass spectrometry can confirm the elemental formula (C₁₂H₁₁NO₂) by measuring the molecular ion's mass to several decimal places. mdpi.com

Under electron ionization, the molecule will fragment in a predictable manner. The analysis of these fragments helps to confirm the connectivity of the molecular structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 201 | [M]⁺ (Molecular Ion) | [C₁₂H₁₁NO₂]⁺ | The intact molecule minus one electron. uni.lu |

| 156 | [M - COOH]⁺ | [C₁₁H₁₀N]⁺ | Loss of the carboxyl group via alpha-cleavage. docbrown.infodocbrown.info |

| 130 | [Quinoline-CH₂]⁺ or [Quinolinyl]⁺ | [C₉H₈N]⁺ or [C₉H₇N]⁺ | Fragmentation of the side chain or loss of the propanoic acid moiety. massbank.eumassbank.eu |

| 102 | Fragment of Quinoline Ring | [C₈H₆]⁺ | Characteristic fragment from the cleavage of the heterocyclic ring. massbank.eu |

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration Assignment

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. uni-giessen.dearxiv.orgresearchgate.net This technique provides unequivocal proof of the molecule's connectivity and, crucially, its absolute configuration. vedantu.comwikipedia.org

For a chiral molecule like this compound, growing a suitable single crystal allows for its analysis by X-ray diffraction. elsevierpure.com The resulting diffraction pattern is used to calculate an electron density map, which reveals the precise position of each atom. By employing anomalous dispersion effects, the absolute spatial arrangement of the substituents around the chiral center can be determined, confirming that the compound is indeed the (R)-enantiomer. wikipedia.orgresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. vedantu.com this compound, being a single enantiomer, will produce a distinct CD spectrum. The sign and magnitude of the CD signal are directly related to its specific three-dimensional structure. This technique is particularly useful for determining the enantiomeric excess (e.e.) of a sample by comparing its CD spectrum to that of a pure standard. nih.gov It can be coupled with liquid chromatography (HPLC-CD) for online enantiomeric purity assessment. nih.gov

Advanced Chromatographic Methods for Purity and Enantiomeric Purity Assessment

Advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), are fundamental for assessing both the chemical and enantiomeric purity of this compound. scribd.comnih.gov

Purity Assessment: Reversed-phase HPLC with a standard C18 column can be used to separate the target compound from any synthetic precursors, by-products, or degradation products. The area of the peak corresponding to the compound relative to the total area of all peaks provides a quantitative measure of its chemical purity.

Enantiomeric Purity Assessment: To determine the enantiomeric purity, a specialized chiral HPLC method is required. nih.gov This involves using a chiral stationary phase (CSP) that can stereoselectively interact with the (R) and (S) enantiomers, leading to their separation into two distinct peaks. The relative integration of these peaks allows for the precise quantification of the enantiomeric excess, ensuring the sample is not a racemic mixture.

Mechanistic Organic Chemistry and Reaction Pathway Studies

Elucidation of Reaction Mechanisms for Synthesis and Transformation

The construction of the quinoline (B57606) ring system can be accomplished through several classic named reactions, each with a distinct mechanistic pathway. The Friedländer synthesis, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis. mdpi.comthieme-connect.comtandfonline.com The mechanism proceeds through the formation of an imine intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic quinoline ring. nih.gov

More contemporary methods involve innovative strategies such as cascade reactions. For example, a carbocatalytic cascade synthesis of polysubstituted quinolines has been developed from 2-vinyl anilines and aldehydes. mdpi.com This reaction is proposed to proceed through a sequence of condensation, electrocyclization, and dehydrogenation. mdpi.com Another approach involves a palladium-catalyzed oxidative cyclization of an aryl allyl alcohol and an aniline, which operates under redox-neutral conditions. mdpi.com

The transformation of quinoline derivatives into more complex structures also relies on well-understood reaction mechanisms. A notable example is the synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, which can be achieved through the chemoselective reaction of heterocyclic amides with acrylic acid derivatives. nih.gov This transformation proceeds via a Michael addition, where the nitrogen atom of the quinolin-2-one acts as a nucleophile. nih.gov

Furthermore, the asymmetric hydrogenation of quinolines to produce chiral tetrahydroquinolines has been mechanistically studied. Unlike the concerted mechanism seen in ketone hydrogenation, the reduction of quinoline is understood to occur via a stepwise H+/H- transfer process that takes place outside the coordination sphere of the metal catalyst. nih.gov

Role of Brønsted and Lewis Acids in Quinoline-Related Reactions

Acid catalysis is a cornerstone in the synthesis of quinoline derivatives, with both Brønsted and Lewis acids playing critical roles in facilitating these transformations. ijpsjournal.com They are instrumental in activating substrates and guiding the reaction toward the desired product.

Brønsted acids, such as p-toluenesulfonic acid (TsOH) and solid acids like Chitosan-SO3H, are frequently employed in the Friedländer synthesis. mdpi.comtandfonline.com Their primary role is to protonate the carbonyl group of the 2-aminoaryl ketone or aldehyde, which enhances its electrophilicity and facilitates the initial condensation with the α-methylene compound. nih.gov The protonation of the amine group can also play a role in the subsequent cyclization and dehydration steps. nih.gov Formic acid has also been highlighted as an environmentally friendly Brønsted acid catalyst for quinoline synthesis, often leading to improved selectivity under milder conditions. ijpsjournal.com

Lewis acids are also widely used catalysts in quinoline synthesis, particularly in reactions like the Povarov reaction, which is an aza-Diels-Alder reaction used to form tetrahydroquinolines. mdpi.comicm.edu.pl Lewis acids, such as magnesium chloride (MgCl2), cupric nitrate (Cu(NO3)2), and titanium(IV) complexes, coordinate to carbonyl or imine groups. tandfonline.comnih.gov This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, thereby accelerating the cycloaddition reaction with an electron-rich dienophile. mdpi.com In some cases, Lewis acids can also influence the regioselectivity and stereoselectivity of the reaction. acs.org

| Catalyst Type | Specific Catalyst Example | Reaction | Proposed Role |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (TsOH) | Friedländer Synthesis | Protonates carbonyl group to increase electrophilicity. mdpi.comtandfonline.com |

| Brønsted Acid | Chitosan-SO3H (Solid Acid) | Friedländer Synthesis | Provides recoverable and reusable acidic sites for condensation. mdpi.com |

| Brønsted Acid | Formic Acid | Direct Quinoline Synthesis | Acts as a green catalyst, improving selectivity. ijpsjournal.com |

| Lewis Acid | Magnesium Chloride (MgCl2·6H2O) | Friedländer Synthesis | Activates carbonyl compounds for condensation. tandfonline.com |

| Lewis Acid | Cupric Nitrate (Cu(NO3)2·3H2O) | Friedländer Synthesis | Catalyzes the condensation under mild conditions. tandfonline.com |

| Lewis Acid | Chiral Ti(IV) Complex | Inverse Electron Demand Diels-Alder | Promotes asymmetric cycloaddition to form tetrahydroquinolines. nih.gov |

Understanding Stereochemical Control in Asymmetric Catalysis

The synthesis of a specific enantiomer, such as (2R)-2-Quinolin-8-ylpropanoic acid, necessitates the use of asymmetric catalysis. Achieving high levels of stereochemical control is a significant challenge that requires a deep understanding of the interactions between the substrate, catalyst, and chiral ligands.

Asymmetric hydrogenation is a powerful technique for producing chiral quinoline derivatives. The enantioselectivity in these reactions is often dictated by the structure of the chiral ligand coordinated to the metal center (e.g., Ruthenium or Iridium). nih.govpolyu.edu.hk For instance, in the asymmetric hydrogenation of quinolines catalyzed by chiral Ru-diamine complexes, the enantioselectivity is believed to originate from a CH/π attraction between an arene ligand on the ruthenium complex and the fused phenyl ring of a dihydroquinoline intermediate. nih.gov This interaction occurs within a 10-membered ring transition state, effectively directing the hydride transfer to one face of the substrate. nih.gov

The electronic properties of the chiral ligands can also have a significant impact on enantioselectivity. In the iridium-complex catalyzed asymmetric hydrogenation of 8-substituted quinolines, ligands containing electron-donating groups were found to provide higher enantiomeric excesses compared to those with electron-withdrawing groups. polyu.edu.hk

Chiral Lewis acids are also employed to control stereochemistry, for example, in the asymmetric inverse-electron-demand Diels-Alder reaction to synthesize chiral tetrahydroquinoline derivatives. nih.gov The chiral ligand attached to the Lewis acidic metal creates a chiral environment around the active site, forcing the reactants to approach each other in a specific orientation, thus leading to the preferential formation of one enantiomer. nih.gov The concept of "dual enantioselective control" further refines this approach, where both enantiomers of a product can be selectively synthesized from the same chiral starting material by carefully choosing the chiral ligand and Lewis acid. nih.gov

| Catalytic System | Reaction Type | Key Factor for Stereocontrol | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Cationic Ru(II)/η6-arene-N-monosulfonylated diamine complexes | Asymmetric Hydrogenation | CH/π attraction in a 10-membered ring transition state. nih.gov | Good to excellent |

| Iridium-complex with dipyridinyl phosphine (B1218219) type ligands (with e--donating groups) | Asymmetric Hydrogenation | Electronic properties of the chiral ligand. polyu.edu.hk | Up to 96% |

| Chiral Ti(IV) complex with (R,R)-3-Aza-3-benzyl-1,5-dihydroxy-1,5-diphenylpentane ligand | Inverse Electron Demand Diels-Alder | Creation of a chiral pocket by the Lewis acid-ligand complex. nih.gov | Moderate to high |

Solvent Effects and Reaction Conditions on Selectivity and Yield

The choice of solvent and the optimization of reaction conditions are critical parameters that can profoundly influence the selectivity and yield of a chemical reaction. In the synthesis of quinoline derivatives, these factors can affect reaction rates, catalyst stability and activity, and even the stereochemical outcome.

Solvents can influence reactions in various ways, including solvating reactants and intermediates, participating in the reaction mechanism, and affecting the energy of transition states. In the asymmetric hydrogenation of quinolines, high efficiency and enantioselectivity have been achieved in alcoholic solvents. nih.gov Interestingly, the use of non-conventional media such as room temperature ionic liquids (RTILs) and oligo(ethylene glycols) has also proven effective, sometimes leading to unique reactivity or chemoselectivity. nih.gov The ability to perform these reactions under solvent-free conditions is a significant advancement from a green chemistry perspective. nih.gov

A systematic study on the effect of solvents in the TsOH-catalyzed Friedländer synthesis showed that polar protic solvents like ethanol and methanol provided the highest yields, while other solvents such as acetonitrile, 1,4-dioxane, and toluene (B28343) were less effective. tandfonline.com

Reaction conditions such as temperature and the use of microwave irradiation also play a crucial role. Reducing the temperature in certain photocycloaddition reactions has been shown to enhance both regioselectivity and enantiocontrol. acs.org Microwave-assisted synthesis has emerged as a valuable tool for accelerating quinoline synthesis. ijpsjournal.comtandfonline.com By using microwave irradiation, reaction times can be significantly reduced from hours to minutes, often with an accompanying increase in product yield compared to conventional heating methods. tandfonline.com

| Reaction | Parameter Varied | Observation |

|---|---|---|

| Asymmetric Hydrogenation of Quinolines | Solvent | Efficient in alcoholic solvents, RTILs, and solvent-free conditions. nih.gov |

| TsOH-catalyzed Friedländer Synthesis | Solvent | Yields >99% in EtOH and MeOH; lower yields in acetonitrile (65%) and toluene (41%). tandfonline.com |

| Dearomative [2 + 2] Photocycloaddition | Temperature | Reducing temperature from -20 °C to -40 °C enhanced regioselectivity and enantiocontrol. acs.org |

| One-pot multi-component condensation for quinolines | Heating Method | Microwave irradiation (8-10 min) gave 88-96% yield vs. classical heating (4-6 h) which gave 72-90% yield. tandfonline.com |

Molecular Recognition and Interaction Studies

Characterization of Noncovalent Interactions in Ligand-Receptor Complexes

The quinoline (B57606) and propanoic acid components of the molecule provide the basis for several types of noncovalent interactions that are fundamental to its binding affinity and specificity.

The carboxylic acid group of (2R)-2-Quinolin-8-ylpropanoic acid is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). The nitrogen atom within the quinoline ring can also serve as a hydrogen bond acceptor. In a hypothetical receptor binding site, these groups could form a network of hydrogen bonds with suitable amino acid residues such as serine, threonine, tyrosine, histidine, arginine, and lysine (B10760008), which are common in protein active sites.

The aromatic quinoline ring is capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, where the electron-rich π-orbitals of the aromatic rings overlap, are significant for the stabilization of protein-ligand complexes. The geometry of these interactions can vary, including face-to-face or edge-to-face arrangements, with typical centroid-to-centroid distances for quinoline derivatives observed in the range of 3.5 to 3.8 Å in various crystal structures.

The electron-rich surface of the quinoline ring can interact favorably with cationic groups. In a biological context, this could involve interactions with the positively charged side chains of lysine and arginine residues. These cation-π interactions are a strong, noncovalent force that can significantly contribute to the binding affinity of a ligand to its protein target.

The bicyclic quinoline system imparts a significant hydrophobic character to the molecule. This allows for favorable hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket, such as leucine, isoleucine, valine, and alanine. These interactions are driven by the entropic gain from the release of ordered water molecules from the nonpolar surfaces of both the ligand and the protein upon binding.

| Interaction Type | Potential Interacting Residues | Key Moieties of this compound |

| Hydrogen Bonding | Ser, Thr, Tyr, His, Arg, Lys | Carboxylic acid group, Quinoline nitrogen |

| π-π Stacking | Phe, Tyr, Trp | Quinoline ring |

| Cation-π | Lys, Arg | Quinoline ring |

| Hydrophobic | Leu, Ile, Val, Ala | Quinoline ring |

Investigation of Binding Mechanisms with Biomolecular Targets (e.g., Proteins, DNA)

While specific binding partners for this compound are not prominently documented, its structural features suggest potential interactions with various biomolecular targets. The combination of hydrophobic, aromatic, and hydrogen-bonding capabilities allows for binding to proteins that possess appropriately configured active sites or binding pockets. For instance, enzymes with hydrophobic pockets complemented by polar and charged residues at the periphery would be potential targets.

Interaction with DNA is also a theoretical possibility. The planar quinoline ring could potentially intercalate between the base pairs of a DNA helix, a common binding mode for flat aromatic molecules. Furthermore, the carboxylic acid group could interact with the phosphate (B84403) backbone or the functional groups of the nucleotide bases.

Stereospecificity in Molecular Recognition Processes

The designation "(2R)" indicates a specific three-dimensional arrangement of the atoms around the chiral center at the second carbon of the propanoic acid chain. This stereochemistry is critical in molecular recognition, as biological macromolecules like proteins and enzymes are themselves chiral. Consequently, the binding of this compound to a specific target is expected to be stereospecific.

The precise fit of the (2R)-enantiomer into a binding site would likely result in a different, and typically stronger, interaction profile compared to its (2S)-counterpart. This is because only one enantiomer may be able to achieve the optimal orientation required for key interactions, such as hydrogen bonds and π-π stacking, to form simultaneously. This principle of stereospecificity is a cornerstone of pharmacology and molecular biology.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Structural Determinants for Molecular Interaction Potency

The potency of quinoline (B57606) derivatives is intricately linked to their three-dimensional structure and the electronic properties of their substituents. The quinoline core itself serves as a critical scaffold for interaction with biological targets. For instance, in the context of Pim-1 kinase inhibition by 8-hydroxy-quinoline-7-carboxylic acid derivatives, the 8-hydroxy-quinoline moiety is considered a crucial pharmacophore. nih.gov Molecular modeling has suggested that this scaffold interacts with key residues such as Asp186 and Lys67 within the ATP-binding pocket, indicating the importance of the quinoline ring system in establishing potent inhibitory activity. nih.gov

Furthermore, the nature and position of substituents on the quinoline ring play a pivotal role in modulating biological activity. Studies on various quinoline analogs have demonstrated that both electron-donating and electron-withdrawing groups can significantly influence potency, depending on the specific biological target. For example, in a series of 2-styrylquinolines, the presence of a carboxylic group at position-4 of the quinoline core was found to be important for binding to the EGFR kinase, forming hydrogen bonds with specific amino acid residues. nih.gov This highlights that the functional groups attached to the quinoline scaffold are key determinants of molecular interaction potency.

The propanoic acid side chain at the 8-position is another critical structural feature. While direct studies on the propanoic acid of the title compound are scarce, research on related quinolin-2-one derivatives with a propanoic acid side chain at the N-1 position has shown that this moiety can be modified to enhance biological activity. nih.gov The carboxylic acid group can act as a hydrogen bond donor or acceptor, or it can be derivatized into amides or esters to alter the compound's physicochemical properties and interaction profile. nih.gov

Impact of Quinoline Ring Substitution on Ligand Properties

Substitutions on the quinoline ring have a profound impact on the physicochemical and pharmacological properties of the resulting ligands. The electronic nature, size, and position of these substituents can alter the molecule's lipophilicity, polarity, and ability to interact with target proteins.

Studies on 8-hydroxyquinoline (B1678124) derivatives have revealed that substitutions at various positions of the quinoline ring can significantly affect their biological activity. For instance, the introduction of halogen atoms, such as chlorine, at the C5 and C7 positions of 8-hydroxyquinoline has been shown to enhance antiviral activity. mdpi.com In another study on 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitriles, 6-chloro analogues were found to be the most active against certain cancer cell lines, while 9-methyl analogues were the least potent. mdpi.com This indicates that electron-withdrawing groups at specific positions can be beneficial for certain biological activities.

The following table illustrates the effect of substituents on the quinoline ring on the anti-tumor activity of 2-styrylquinoline (B1231325) derivatives against the HepG2 cancer cell line.

| Compound | Quinoline Ring Substituent (at C6) | IC50 (µg/ml) against HepG2 nih.gov |

| 3a | -H | 14.2 |

| 3b | -Br | 7.7 |

This data suggests that the introduction of a bromine atom at the C6 position of the quinoline ring significantly enhances the anti-tumor activity compared to the unsubstituted analog. nih.gov

Furthermore, research on quinoline-8-sulfonamide (B86410) derivatives as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2) has shown that the quinoline structure is crucial for strong interaction with the PKM2 protein. nih.govmdpi.com The introduction of additional quinolinyl fragments to the modulator molecule was found to have a significant impact on the pyruvate levels in cancer cells. nih.govmdpi.com

Influence of the Propanoic Acid Stereocenter on Molecular Recognition

The stereochemistry of the propanoic acid side chain, specifically the configuration at the C2 chiral center, is expected to play a critical role in molecular recognition and biological activity. The (2R)-configuration of the title compound dictates a specific three-dimensional arrangement of the substituents around the chiral carbon, which in turn influences how the molecule fits into the binding site of a biological target.

For example, a study on the antiproliferative activity of N-acylated derivatives of salinomycin (B1681400) highlighted the pivotal role of stereochemistry at a specific position (C20). The derivatives with the native stereochemistry at this position were more effective in inhibiting the proliferation of cancer cells compared to their C20-epi-N-acylated counterparts. This underscores the general principle that the specific spatial arrangement of functional groups is crucial for optimal interaction with a biological target.

In the context of (2R)-2-Quinolin-8-ylpropanoic acid, the orientation of the carboxylic acid group and the quinoline ring relative to each other, as determined by the (R)-configuration, will be a key factor in its interaction with a target protein. Any change to the (S)-configuration would alter this spatial relationship, likely leading to a different, and potentially weaker, binding mode.

Design Principles for Modulating Molecular Recognition Profiles

Based on the broader understanding of quinoline derivatives' SAR, several design principles can be proposed for modulating the molecular recognition profile of this compound. These principles aim to optimize the compound's potency, selectivity, and pharmacokinetic properties.

A primary strategy involves the strategic substitution of the quinoline ring. As observed in various studies, the introduction of small, electron-withdrawing groups, such as halogens, at specific positions (e.g., C5, C6, or C7) can enhance biological activity. mdpi.com Conversely, the introduction of bulky or electron-donating groups may be detrimental or beneficial depending on the target's binding site topology and electronic requirements. Molecular docking and QSAR studies can guide the selection of optimal substituents. For instance, QSAR models for quinoline derivatives have been developed to predict their anti-HIV-1 activity, providing guidelines for designing new active compounds. nih.gov

Modification of the propanoic acid side chain is another key design principle. The carboxylic acid can be converted to esters, amides, or other functional groups to modulate properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity. nih.gov For example, the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides from the corresponding propanoic acid allowed for the exploration of a range of substituents to enhance cytotoxic activity. nih.gov

The following table presents a hypothetical design strategy based on general principles for modulating the properties of a quinoline-propanoic acid scaffold.

| Modification Strategy | Rationale | Potential Outcome |

| Quinoline Ring Substitution | Introduce small, lipophilic groups at C5/C7. | Enhance membrane permeability and target engagement. |

| Introduce hydrogen bond donors/acceptors. | Improve binding affinity and selectivity. | |

| Propanoic Acid Modification | Convert to methyl ester. | Increase lipophilicity and cell penetration. |

| Synthesize amide derivatives with various amines. | Modulate solubility and create new interaction points. | |

| Stereochemical Control | Synthesize and test the (S)-enantiomer. | Determine the stereochemical preference of the target. |

Ultimately, a combination of rational design, guided by computational modeling, and synthetic exploration of a diverse set of analogs is essential for elucidating the detailed SAR and for the development of potent and selective agents based on the this compound scaffold.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for understanding the electronic structure and properties of a molecule. nih.govscispace.com These methods solve approximations of the Schrödinger equation to determine a molecule's electron density, from which numerous properties can be derived. arabjchem.org

A thorough search of scientific databases indicates that specific DFT studies on (2R)-2-Quinolin-8-ylpropanoic acid have not been published. However, DFT has been applied to the parent quinoline (B57606) scaffold and its derivatives to analyze molecular structure, vibrational frequencies, and electronic properties. arabjchem.orgscirp.org

Potential Applications and Insights:

Geometric Optimization: DFT calculations could predict the most stable three-dimensional conformation of this compound, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. arabjchem.org A smaller gap generally implies higher reactivity.

Electrostatic Potential (ESP) Mapping: An ESP map would reveal the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions and sites of potential chemical reactions.

Spectroscopic Prediction: DFT can be used to calculate theoretical vibrational (IR, Raman) and NMR spectra, which would be invaluable for confirming the identity and purity of synthesized samples.

A hypothetical data table for DFT-calculated energies is presented below to illustrate the type of information such a study would provide.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: These are example values and not from actual experimental or computational results)

| Parameter | Value | Unit |

|---|---|---|

| Energy of HOMO | -6.5 | eV |

| Energy of LUMO | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

Molecular Docking and Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a cornerstone of structure-based drug design, helping to predict binding affinity and mode. ijcps.org

No specific molecular docking studies featuring this compound as the ligand were found in the reviewed literature. Docking studies have, however, been performed on a wide range of other quinoline derivatives to explore their potential as inhibitors for various protein targets, including those in cancer and infectious diseases. nih.govijcps.orgnih.gov

Potential Applications and Insights:

Target Identification: By docking the compound against a panel of known biological targets, one could generate hypotheses about its potential mechanism of action.

Binding Mode Analysis: Docking would predict the specific pose of this compound within a protein's active site, revealing key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking.

Affinity Prediction: Docking programs use scoring functions to estimate the binding affinity (e.g., in kcal/mol), allowing for the ranking of different compounds against a target. This helps prioritize molecules for synthesis and biological testing. For example, studies on 2-aryl-quinoline-4-carboxylic acids against malarial and tuberculosis proteins have shown interaction energies ranging from -7.90 to -8.36 kcal/mol. ijcps.org

Table 2: Illustrative Molecular Docking Results (Note: This table is for demonstration purposes only and does not represent real data for the subject compound)

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Example Kinase (XXXX) | -8.5 | LYS72, ASP181, PHE98 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations calculate the motion of atoms and molecules over time, providing a view of the dynamic nature of molecular systems. nih.gov MD simulations offer deeper insights than static docking by showing how a ligand-protein complex behaves in a simulated physiological environment. frontiersin.org

There are no published MD simulation studies specifically investigating this compound. MD simulations have been used to validate docking results and assess the stability of protein-ligand complexes for other quinoline derivatives, such as 2-aryl-quinoline-4-carboxylic acids as potential antileishmanial agents. frontiersin.org

Potential Applications and Insights:

Binding Stability: MD simulations can assess the stability of a docked pose over time (nanoseconds to microseconds). A stable complex is indicated by a low root-mean-square deviation (RMSD) of the ligand and protein atoms.

Conformational Flexibility: These simulations reveal how the ligand and protein adapt to each other upon binding and show the range of conformations accessible to the molecule.

Binding Free Energy Calculation: Advanced MD-based methods like MM/PBSA or MM/GBSA can provide more accurate estimations of binding free energy, corroborating docking scores.

Kinetics: While computationally intensive, advanced MD techniques can be used to predict the kinetics of binding (on- and off-rates), which can be more relevant to a drug's efficacy than binding affinity alone.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can predict where and how a molecule is likely to react. This is crucial for understanding its metabolic fate and for planning chemical syntheses.

No specific studies on the computational prediction of reactivity for this compound were identified. However, DFT calculations have been used to predict the site of alkylation for related quinolinone systems. nih.gov

Potential Applications and Insights:

Fukui Functions: Derived from DFT, Fukui functions can identify the most electrophilic and nucleophilic sites within the molecule, predicting where it is most susceptible to attack by other reagents.

Reaction Pathway Modeling: For a proposed reaction, computational methods can model the transition states and intermediates to calculate activation energies. This allows for the prediction of the most likely reaction pathway and the selectivity (e.g., regioselectivity or stereoselectivity) of a transformation.

Metabolic Prediction: By simulating common metabolic reactions (e.g., oxidation by Cytochrome P450 enzymes), computational tools can predict likely metabolites of this compound.

In Silico Tools for SAR and QSAR Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are used to correlate variations in a molecule's structure with changes in its biological activity. mdpi.com These models are powerful tools in medicinal chemistry for optimizing lead compounds. nih.gov

As there is no published biological activity data for a series of compounds including this compound, no specific SAR or QSAR models for it exist. QSAR models have been successfully built for other classes of quinolines to predict activities like anticancer and antituberculosis effects. researchgate.netresearchgate.net

Potential Applications and Insights:

Model Building: If a series of analogs of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed. This involves calculating various molecular descriptors (e.g., size, hydrophobicity, electronic properties).

Activity Prediction: A validated QSAR model could then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds.

SAR Visualization: 3D-QSAR methods like CoMFA and CoMSIA generate contour maps that visualize regions where modifying the molecule (e.g., adding bulky or electron-withdrawing groups) is likely to increase or decrease activity. mdpi.com

Applications of 2r 2 Quinolin 8 Ylpropanoic Acid As a Chiral Building Block and Research Probe

Utilization in Asymmetric Catalysis as a Chiral Ligand Precursor

The carboxylic acid functionality of (2R)-2-Quinolin-8-ylpropanoic acid provides a convenient handle for derivatization. It can be readily converted into amides, esters, or coupled with other chiral auxiliaries to generate a library of potential ligands. For instance, coupling with chiral amines or phosphines could yield P,N-ligands, a class of ligands known for their effectiveness in a variety of transition-metal-catalyzed reactions, including asymmetric hydrogenation and C-C bond formation. The inherent chirality of the propanoic acid backbone, with the stereocenter at the C2 position, is crucial for inducing asymmetry in the catalytic process.

The general promise of quinoline-based chiral ligands is well-established. These ligands have been successfully employed in a range of asymmetric transformations, demonstrating high enantioselectivities. The quinoline (B57606) nitrogen can coordinate to a metal center, while the chiral substituent, derived from the propanoic acid chain, creates a chiral environment around the catalytic site, thereby directing the stereochemical outcome of the reaction.

Intermediate in the Synthesis of Complex Chiral Heterocycles

Chiral heterocycles are core structural motifs in a vast array of pharmaceuticals and biologically active natural products. The synthesis of these complex molecules often relies on the use of chiral building blocks that can introduce stereocenters with high fidelity. This compound is a promising starting material for the construction of more elaborate chiral heterocyclic systems.

The quinoline ring itself is a key pharmacophore in many drugs. The propanoic acid side chain of the molecule offers a reactive site for further chemical transformations, allowing for the annulation of additional rings or the introduction of diverse functional groups. For example, the carboxylic acid could be reduced to an alcohol, which can then participate in cyclization reactions to form new heterocyclic rings. Alternatively, the carboxylic acid can be activated and used in intramolecular acylation reactions to build polycyclic structures.

While specific, named complex chiral heterocycles synthesized directly from This compound are not extensively reported in readily accessible literature, the principles of synthetic chemistry strongly support its potential in this area. The combination of the pre-existing quinoline scaffold and the chiral propanoic acid side chain makes it a valuable synthon for medicinal chemists and synthetic organic chemists aiming to create novel and complex molecular architectures with defined stereochemistry.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes in their native environment. Fluorescent probes, in particular, allow for the visualization and tracking of specific molecules or ions within living cells. The quinoline scaffold is a well-known fluorophore, and its derivatives have been widely explored for the development of chemical sensors.

This compound can serve as a foundational scaffold for the design of novel chemical probes. The quinoline core provides the necessary photophysical properties, while the carboxylic acid group offers a versatile point for attaching recognition moieties. These recognition units can be designed to selectively bind to specific analytes, such as metal ions, reactive oxygen species, or biomolecules. Upon binding, a change in the fluorescence properties of the quinoline fluorophore can be observed, allowing for the detection and quantification of the target analyte.

For instance, the carboxylic acid could be coupled to a known metal chelator. The resulting molecule could act as a fluorescent sensor for specific metal ions, where the binding of the metal ion modulates the fluorescence emission of the quinoline core. The inherent chirality of the probe, conferred by the (2R)-2-propanoic acid moiety, could also be exploited to achieve enantioselective recognition of chiral analytes.

Scaffold for Exploring Fundamental Concepts in Chemical Biology

Beyond its direct applications, This compound can serve as a valuable molecular scaffold for investigating fundamental concepts in chemical biology. Its well-defined structure and stereochemistry allow for systematic modifications, enabling researchers to probe the relationship between molecular structure and biological function.

By synthesizing a series of derivatives of This compound with varying substituents on the quinoline ring or modifications to the propanoic acid side chain, researchers can explore how these changes affect properties such as membrane permeability, protein binding, and cellular localization. This systematic approach can provide valuable insights into the principles governing molecular recognition and cellular uptake.

Furthermore, the chiral nature of the molecule makes it an excellent tool for studying stereoselectivity in biological systems. By comparing the biological activity of the (2R)-enantiomer with its (2S)-counterpart, researchers can gain a deeper understanding of how chirality influences interactions with enzymes, receptors, and other biological targets.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing (2R)-2-Quinolin-8-ylpropanoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : Enantioselective synthesis typically employs chiral auxiliaries or catalysts. For example, asymmetric hydrogenation of α,β-unsaturated precursors using Ru-BINAP catalysts can yield high enantiomeric excess (ee). Post-synthesis, chiral HPLC or polarimetry should validate purity (>98% ee). Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize racemization during carboxylation steps .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Verify quinoline ring protons (δ 8.5–9.0 ppm) and propanoic acid protons (δ 1.5–2.5 ppm for CH3, δ 3.0–4.0 ppm for CH).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to refine atomic coordinates and confirm stereochemistry. Compare experimental and simulated powder X-ray diffraction patterns to detect polymorphs .

Q. What solvents and conditions are recommended for dissolving this compound in biological assays?

- Methodological Answer : The compound is sparingly soluble in water. Use DMSO (≤1% v/v) or ethanol for stock solutions, followed by dilution in phosphate-buffered saline (pH 7.4). Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates. Avoid prolonged storage in aqueous media to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) for this compound be resolved?

- Methodological Answer : Discrepancies may arise from thermal motion or disorder. Use SHELXL’s restraints (e.g., DFIX, SIMU) to model anisotropic displacement parameters. Cross-validate with quantum mechanical calculations (e.g., DFT) to compare theoretical and experimental bond lengths. If disorder persists, consider twinning analysis or alternative space groups .

Q. What strategies mitigate racemization during derivatization of this compound into peptide conjugates?

- Methodological Answer : Racemization occurs under basic or high-temperature conditions. Use coupling agents like HATU/DIPEA at 0–4°C to activate the carboxylic acid. Monitor ee via chiral HPLC after each step. For solid-phase synthesis, employ Fmoc-protected derivatives to minimize side reactions. C-terminal amidation is preferable to esterification for stability .

Q. How can computational models predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using target proteins (e.g., quinoline-binding enzymes). Validate predictions with MD simulations (GROMACS) to assess binding stability. Correlate computed binding energies (ΔG) with in vitro IC50 values. Adjust substituents on the quinoline ring to optimize hydrophobic interactions or hydrogen bonding .

Q. What experimental controls are critical when evaluating the compound’s cytotoxicity in cell-based assays?

- Methodological Answer : Include:

- Solvent controls (DMSO/ethanol at equivalent concentrations).

- Positive controls (e.g., staurosporine for apoptosis).

- Resazurin assays to distinguish cytostatic vs. cytotoxic effects.

- Caspase-3/7 activity assays to confirm apoptosis pathways. Normalize data to cell count via Hoechst 33342 staining .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Document all synthetic parameters (e.g., stirring rate, cooling rate) using a standardized protocol. Characterize each batch via:

- HPLC purity (>95%).

- TGA/DSC to confirm thermal stability.

- Elemental analysis (C, H, N) within ±0.4% of theoretical values. Use statistical tools (e.g., ANOVA) to identify critical variables affecting yield or purity .

Q. Why might NMR spectra of this compound show unexpected peaks, and how can this be troubleshooted?

- Methodological Answer : Extra peaks may arise from:

- Solvent impurities : Use deuterated solvents (e.g., DMSO-d6) and check for residual protons.

- Diastereomer formation : Re-examine coupling steps for stereochemical integrity.

- Degradation : Store samples at –20°C under argon. Conduct stability studies (HPLC at t = 0, 24, 48 hrs) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.